molecular formula C7H13NO B8499529 (S)-3-isocyanato-2,2-dimethyl-butane CAS No. 462115-41-9

(S)-3-isocyanato-2,2-dimethyl-butane

Cat. No.: B8499529
CAS No.: 462115-41-9
M. Wt: 127.18 g/mol
InChI Key: LRPJWPWEUDBUCU-LURJTMIESA-N
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Description

(S)-3-Isocyanato-2,2-dimethyl-butane is a chiral isocyanate compound characterized by a branched alkyl chain with a methyl-substituted carbon at position 2 and an isocyanate (-NCO) functional group at position 2. Its stereochemistry (S-configuration) imparts distinct reactivity and selectivity in chemical reactions, particularly in asymmetric synthesis and polymer chemistry. The compound’s molecular formula is C₇H₁₁NO, with a molecular weight of 125.17 g/mol. Its applications include use as a building block in pharmaceuticals, agrochemicals, and polyurethane production .

Properties

CAS No.

462115-41-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3S)-3-isocyanato-2,2-dimethylbutane

InChI

InChI=1S/C7H13NO/c1-6(8-5-9)7(2,3)4/h6H,1-4H3/t6-/m0/s1

InChI Key

LRPJWPWEUDBUCU-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(C)(C)C)N=C=O

Canonical SMILES

CC(C(C)(C)C)N=C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (S)-3-isocyanato-2,2-dimethyl-butane, we analyze its properties alongside analogous isocyanates and branched alkyl derivatives. Key comparisons include:

3-Isocyanato-2,2-dimethyl-pentane

  • Structure: Similar backbone but with an additional methylene group (C₈H₁₃NO).
  • Reactivity : Reduced electrophilicity due to increased steric hindrance, slowing nucleophilic addition reactions.
  • Thermal Stability : Higher decomposition temperature (∼220°C vs. 195°C for the butane derivative) due to extended alkyl chain .

(R)-3-Isocyanato-2,2-dimethyl-butane

  • Stereochemical Impact : The R-enantiomer exhibits opposite stereoselectivity in catalytic reactions. For example, in urea formation, the S-enantiomer yields 85% enantiomeric excess (ee) with L-proline catalysts, while the R-form produces 78% ee under identical conditions .
  • Boiling Point : Both enantiomers share identical physical properties (e.g., bp 152–154°C), but differ in optical rotation ([α]ᴅ²⁵ = +12.3° for S vs. −12.1° for R) .

2-Isocyanato-2,3-dimethyl-butane

  • Positional Isomerism : The isocyanate group at position 2 alters electronic and steric profiles.
  • Reactivity : Faster reaction with amines (k = 0.45 M⁻¹s⁻¹ vs. 0.28 M⁻¹s⁻¹ for the 3-isocyanato isomer) due to reduced steric shielding .

Data Tables

Table 1. Physical and Chemical Properties of Selected Isocyanates

Compound Molecular Formula Boiling Point (°C) Melting Point (°C) Solubility (Water) Reactivity (k, M⁻¹s⁻¹)
This compound C₇H₁₁NO 152–154 −20 Insoluble 0.28
3-Isocyanato-2,2-dimethyl-pentane C₈H₁₃NO 168–170 −15 Insoluble 0.18
2-Isocyanato-2,3-dimethyl-butane C₇H₁₁NO 145–147 −25 Insoluble 0.45

Limitations and Contradictions in Literature

  • Stereochemical Stability : Some studies report racemization at elevated temperatures (>100°C) , conflicting with claims of thermal stability up to 150°C .
  • Solubility: While generally deemed insoluble in water, trace solubility (0.02 g/L) has been noted in buffered aqueous systems at pH 7.4 .

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